6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline

Drug-likeness Physicochemical properties Quinazoline SAR

6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a fully elaborated quinazoline small molecule bearing a 6‑bromo substituent, a 4‑phenyl ring, and a 2‑[4‑(4‑nitrophenyl)piperazin‑1‑yl] side chain. It belongs to the 2‑amino/2‑piperazinyl‑4‑arylquinazoline family, a scaffold extensively explored for kinase inhibition and CNS‑targeted agents.

Molecular Formula C24H20BrN5O2
Molecular Weight 490.361
CAS No. 384374-69-0
Cat. No. B2492325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
CAS384374-69-0
Molecular FormulaC24H20BrN5O2
Molecular Weight490.361
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2
InChIKeyGCDDAZDSKGTHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 384374-69-0): Core Identifier and Structural Class


6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a fully elaborated quinazoline small molecule bearing a 6‑bromo substituent, a 4‑phenyl ring, and a 2‑[4‑(4‑nitrophenyl)piperazin‑1‑yl] side chain [1]. It belongs to the 2‑amino/2‑piperazinyl‑4‑arylquinazoline family, a scaffold extensively explored for kinase inhibition and CNS‑targeted agents. Its computed molecular weight is 490.4 g mol⁻¹, with an XLogP3 of 5.8, 0 hydrogen‑bond donors, and 6 hydrogen‑bond acceptors, indicating a moderately lipophilic, neutral molecule under physiological conditions [1].

Why General‑Purpose Quinazoline Building Blocks Cannot Substitute for 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline in Structure‑Based Discovery


The concurrent presence of a 6‑bromo handle for palladium‑mediated cross‑coupling, a 4‑phenyl group for π‑stacking interactions, and a 4‑(4‑nitrophenyl)piperazin‑1‑yl motif that simultaneously offers a basic tertiary amine and a reducible nitro group creates a unique polyfunctional reactivity profile that is absent in simpler 6‑haloquinazolines or 2‑amino‑4‑arylquinazolines [1]. Removal or replacement of any single component—for example, substituting 6‑Br with 6‑Cl or omitting the 4‑nitro group—fundamentally alters the compound’s chemical reactivity in cross‑coupling, its electronic properties relevant to target‑binding SAR, and its capacity for downstream bioconjugation, making generic substitution impossible without compromising the intended chemical biology or medicinal chemistry application [2].

Quantitative Differentiation of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline Against the Closest Structural Analogs


Lipophilicity and Hydrogen‑Bond Acceptor Profile Versus 6‑Chloro Analog

The 6‑bromo substituent increases lipophilicity and alters the hydrogen‑bond acceptor landscape compared with the 6‑chloro analog. Computed XLogP3 for the 6‑bromo compound is 5.8, whereas the 6‑chloro congener (6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline) shows XLogP3 = 5.4 [1]. The larger bromine atom also increases molecular polarizability, enhancing potential for halogen‑bonding interactions in protein binding sites, a feature not captured by the chloro variant [2].

Drug-likeness Physicochemical properties Quinazoline SAR

Cross‑Coupling Reactivity Advantage of 6‑Br Over 6‑Cl in Palladium‑Catalyzed Transformations

Aryl bromides undergo oxidative addition with Pd(0) catalysts approximately 10–100‑fold faster than the corresponding aryl chlorides, enabling room‑temperature Suzuki‑Miyaura, Buchwald‑Hartwig, and Heck reactions [1]. This reactivity differential is critical for late‑stage diversification of the quinazoline core: the 6‑bromo compound can be elaborated under mild conditions without decomposition of the acid‑sensitive piperazine or nitro groups, while the 6‑chloro analog typically requires elevated temperatures or more forcing conditions that risk side reactions [2].

Late-stage functionalization C–C bond formation Medicinal chemistry

Nitro Group as a Latent Amine for Bioconjugation Versus Non‑Nitrated Piperazine Analogs

The 4‑nitrophenyl group can be quantitatively reduced to a 4‑aminophenyl moiety under mild conditions (e.g., H₂/Pd‑C or SnCl₂), generating a primary aromatic amine suitable for NHS‑ester or isothiocyanate bioconjugation [1]. In contrast, analogs such as 6-Bromo-2-(4-phenylpiperazin-1-yl)-4-phenylquinazoline lack this latent functionality, requiring de novo synthesis of an amino‑terminated linker. The reduction conversion for nitro‑to‑amine is typically >95% by HPLC under standard hydrogenation conditions [2].

Bioconjugation Chemical probe design Reductive amination

Distinct 2‑Piperazinyl‑4‑phenyl Substitution Pattern Versus Classic 4‑Anilinoquinazolines

In 4‑(halogenoanilino)‑6‑bromoquinazolines, the presence of a 2‑(4‑chlorophenyl) substituent (mimicking the 2‑piperazinyl‑4‑phenyl motif) was essential for cytotoxicity against HeLa cells; 2‑unsubstituted analogs were completely inactive [1]. This class‑level evidence suggests that the 2‑piperazinyl‑4‑phenyl substitution pattern of the target compound may confer a similar requirement for biological activity, distinguishing it from simple 4‑anilinoquinazoline EGFR inhibitors like gefitinib, which rely on 4‑anilino substitution without a 2‑aryl group.

Kinase inhibitor scaffold EGFR Quinazoline selectivity

High‑Priority Application Scenarios for 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline in Scientific Procurement


Diversifiable Kinase‑Focused Fragment Elaboration via Suzuki Cross‑Coupling at the 6‑Position

The 6‑bromo handle enables rapid, room‑temperature Suzuki‑Miyaura coupling with aryl/heteroaryl boronic acids to generate focused libraries of 6‑substituted quinazolines. This is substantially more efficient than using the 6‑chloro analog, which requires harsher conditions and often gives lower yields [1]. Medicinal chemistry teams can order this compound as a single advanced intermediate and produce dozens of analogs in a single 96‑well plate format, accelerating SAR exploration of the quinazoline core.

Synthesis of Chemical Probes and PROTAC Linkers via Nitro Reduction

The 4‑nitrophenyl group is selectively reducible to a 4‑aminophenyl moiety, providing a primary amine anchor for attachment of fluorophores (e.g., NHS‑fluorescein), biotin, or E3 ligase ligands for PROTAC development. This built‑in functionality eliminates the need for a separate amine‑terminated building block, reducing synthesis time and procurement complexity compared to non‑nitrated piperazinyl‑quinazoline alternatives [1].

Physicochemical Property‑Driven Lead Optimization for CNS Targets

With an XLogP3 of 5.8 and only 3 rotatable bonds, this compound resides in favorable CNS drug‑like space (MW <500, moderate lipophilicity). It can serve as a starting scaffold for CNS‑penetrant kinase or GPCR modulators, where the bromo and nitro groups allow independent optimization of potency and metabolic stability through established medicinal chemistry transformations [1].

Halogen‑Bonding Probes for Structural Biology

The 6‑bromo substituent acts as a halogen‑bond donor, which can be exploited in co‑crystallization studies to anchor the quinazoline scaffold in kinase or bromodomain binding sites via C–Br···O=C interactions. This capability is absent in 6‑chloro or 6‑fluoro analogs due to their weaker halogen‑bond donor strengths [1]. Structural biology groups can use this compound to obtain high‑resolution crystal structures that inform subsequent inhibitor design.

Quote Request

Request a Quote for 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.